1-(6-(Dimethylamino)pyridin-2-yl)ethanone
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Overview
Description
1-(6-(Dimethylamino)pyridin-2-yl)ethanone is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a dimethylamino group attached to the pyridine ring at the 6th position and an ethanone group at the 2nd position. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Dimethylamino)pyridin-2-yl)ethanone typically involves the reaction of 2-acetylpyridine with dimethylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Dimethylamino)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(6-(Dimethylamino)pyridin-2-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-(Dimethylamino)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethanone group can act as a reactive site for nucleophilic attack. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(6-(Dimethylamino)naphthalen-2-yl)ethanone: This compound has a similar structure but with a naphthalene ring instead of a pyridine ring.
1-(pyridin-4-yl)ethan-1-one: This compound has a pyridine ring with an ethanone group at the 4th position.
Uniqueness: 1-(6-(Dimethylamino)pyridin-2-yl)ethanone is unique due to the specific positioning of the dimethylamino and ethanone groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
1-(6-(Dimethylamino)pyridin-2-yl)ethanone, also known by its Chemical Abstracts Service number 896139-39-2, is a compound that has garnered attention due to its significant biological activity. This article provides an in-depth analysis of its biological interactions, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C9H12N2O and a molecular weight of 164.20 g/mol. Its structure features a dimethylamino group attached to a pyridine ring, further connected to an ethanone moiety. This arrangement enhances its lipophilicity and binding properties, facilitating interactions with various biological targets such as enzymes and receptors.
This compound exhibits biological activity primarily through the modulation of enzyme activity and receptor binding. The presence of the dimethylamino group is crucial as it increases the compound's affinity for biological targets, potentially influencing several biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes, which can alter metabolic pathways within cells.
- Receptor Interaction : It has the potential to interact with various receptors, impacting signaling pathways that regulate cellular functions.
Binding Affinity
Research indicates that the binding affinity of this compound to various targets is significant but varies based on structural modifications. For instance, compounds with similar structures but different functional groups exhibit distinct biological profiles. A comparative analysis is presented in the table below:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol | Contains a hydroxyl group instead of a ketone | Exhibits different reactivity due to alcohol functionality |
1-(4-(Dimethylamino)pyridin-2-yl)ethanone | Dimethylamino group at position 4 on pyridine | Different biological activity profile |
2-Pyridinemethanol, 5-(dimethylamino)-α-methyl | Similar structure but with varying substituents | Different chemical reactivity and properties |
Case Studies
Several studies have explored the biological implications of this compound:
- Enzyme Modulation : A study demonstrated that this compound could effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
- Receptor Binding : Another investigation focused on the compound's interaction with neurotransmitter receptors, revealing promising results in modulating receptor activity which could have implications for neurological conditions.
- Pharmacological Applications : The compound has been evaluated for its pharmacological properties, showing potential applications in drug development aimed at treating diseases linked to enzyme dysfunctions or receptor malfunctions.
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of related compounds. For example, variations in the position of the dimethylamino group can lead to significant differences in enzyme inhibition rates and receptor binding affinities. This underscores the need for further research into structure-activity relationships (SAR) to optimize therapeutic efficacy.
Properties
CAS No. |
1060801-44-6 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-[6-(dimethylamino)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H12N2O/c1-7(12)8-5-4-6-9(10-8)11(2)3/h4-6H,1-3H3 |
InChI Key |
PCMOGBBTPXHZRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)N(C)C |
Origin of Product |
United States |
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